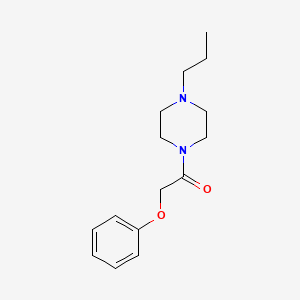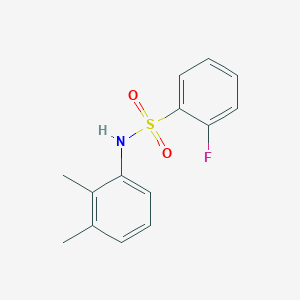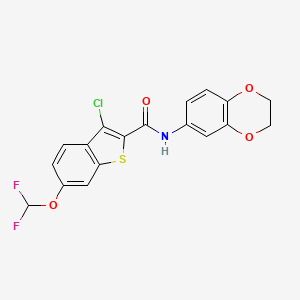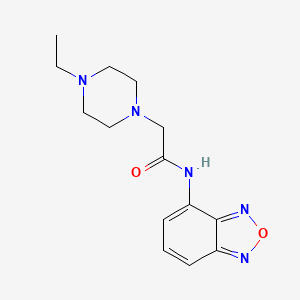![molecular formula C18H23N5O6S B10966560 propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10966560.png)
propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific functional groups with others, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene and pyrazole derivatives.
Other similar compounds: include those with similar functional groups and structural motifs, such as thiophene carboxylates and pyrazole carboxamides.
Uniqueness
The uniqueness of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C18H23N5O6S |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
propan-2-yl 5-(dimethylcarbamoyl)-2-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H23N5O6S/c1-8(2)29-18(26)11-9(3)14(17(25)21(5)6)30-16(11)19-15(24)13-12(23(27)28)10(4)20-22(13)7/h8H,1-7H3,(H,19,24) |
InChI-Schlüssel |
FEPMFGGHUZOGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B10966502.png)
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10966508.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10966533.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966537.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10966541.png)
methanone](/img/structure/B10966542.png)

![4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide](/img/structure/B10966549.png)
![N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10966551.png)

![4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10966575.png)
